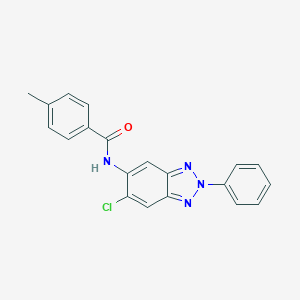![molecular formula C18H17ClN2O4S B251615 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B251615.png)
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid, also known as CPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPBA is a synthetic molecule that belongs to the class of benzoic acid derivatives and has been synthesized using several methods.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacteria, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been demonstrated to inhibit the activity of enzymes involved in cell wall synthesis, leading to cell death. In fungi, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to inhibit the activity of enzymes involved in ergosterol biosynthesis, leading to membrane disruption and cell death.
Biochemical and Physiological Effects:
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to exhibit both biochemical and physiological effects. In cancer cells, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to induce apoptosis, a form of programmed cell death. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has also been demonstrated to inhibit cell cycle progression, leading to cell cycle arrest. In bacteria, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to cause membrane damage and cell death. In fungi, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to inhibit spore germination and mycelial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has several advantages for lab experiments, including its synthetic accessibility, stability, and versatility. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid can be synthesized using various methods and can be easily purified using standard techniques. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid is also stable under normal laboratory conditions and can be used in a wide range of experiments. However, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has several potential future directions, including its use as a drug candidate for cancer and bacterial infections. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid can also be investigated for its potential use as a fungicide in agriculture. In addition, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid can be explored for its potential use in the development of organic electronic devices. Further research is needed to fully understand the mechanism of action of 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid and to optimize its properties for specific applications.
Conclusion:
In conclusion, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid can be synthesized using several methods and has been extensively studied for its potential use as an anticancer agent, antibacterial agent, and fungicide. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to exhibit both biochemical and physiological effects and has several advantages for lab experiments. However, further research is needed to fully explore the potential of 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid and to optimize its properties for specific applications.
Métodos De Síntesis
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been synthesized using several methods, including the reaction of 2-chloro-5-nitrobenzoic acid with 4-propoxybenzoyl isothiocyanate in the presence of a base, such as triethylamine. The reaction leads to the formation of 2-chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid, which can be purified using various techniques, such as recrystallization.
Aplicaciones Científicas De Investigación
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has also been investigated for its potential use as an antibacterial agent. In agriculture, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been examined for its ability to control plant diseases caused by fungi. In materials science, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been studied for its potential use in the development of organic electronic devices.
Propiedades
Fórmula molecular |
C18H17ClN2O4S |
|---|---|
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
2-chloro-5-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H17ClN2O4S/c1-2-9-25-13-6-3-11(4-7-13)16(22)21-18(26)20-12-5-8-15(19)14(10-12)17(23)24/h3-8,10H,2,9H2,1H3,(H,23,24)(H2,20,21,22,26) |
Clave InChI |
AYETVAZPPAPIGW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B251532.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251533.png)


![3-chloro-4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251543.png)
![3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251546.png)
![4-ethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251548.png)
![4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251550.png)
![4-ethyl-N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B251552.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B251554.png)
![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B251556.png)
![2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251557.png)
![2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251558.png)